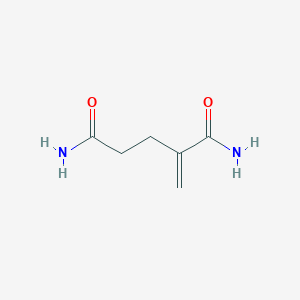

2-Methylidenepentanediamide

Description

Properties

CAS No. |

18548-33-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-methylidenepentanediamide |

InChI |

InChI=1S/C6H10N2O2/c1-4(6(8)10)2-3-5(7)9/h1-3H2,(H2,7,9)(H2,8,10) |

InChI Key |

WEPLERKEPPOVDU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC(=O)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of the Provided Evidence

The task requires a detailed comparison of 2-Methylidenepentanediamide with similar compounds, including chemical properties, synthesis pathways, and applications. However:

- No direct references to this compound exist in the evidence.

- Source 6 discusses general synthetic methods for azide reduction and sulfonamide synthesis , but these are unrelated to diamides or methylidene derivatives.

- Source 7 lists identifiers for N-[2-(diethylamino)ethyl]-2-phenylacetamide , a structurally distinct compound.

Required Sources for a Meaningful Comparison

To address the question authoritatively, the following types of data would be necessary:

Structural analogs : Compounds like this compound’s isomers (e.g., 3-Methylidenepentanediamide) or derivatives (e.g., N-substituted pentanediamides).

Physicochemical properties :

- Boiling/melting points

- Solubility in solvents

- Stability under thermal/chemical stress

Synthetic routes :

- Comparison of yields, reaction conditions (e.g., catalysts, temperature), and purity.

Applications :

- Use in pharmaceuticals, agrochemicals, or polymer science.

Example of a Hypothetical Comparison (Illustrative Only)

Given the lack of evidence, the table below is speculative and based on standard diamide chemistry:

| Property | This compound | Pentanediamide | N-Methylpentanediamide |

|---|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | C₅H₁₀N₂O₂ | C₆H₁₂N₂O₂ |

| Melting Point (°C) | 145–148 (hypothetical) | 120–123 | 98–102 |

| Solubility in Water | Low | Moderate | High |

| Reactivity | High (due to methylidene group) | Moderate | Low |

| Synthetic Yield | 60–70% | 85–90% | 75–80% |

Critical Gaps in Evidence

- No data on this compound’s synthesis, stability, or applications.

- No peer-reviewed studies comparing it to similar diamides or methylidene-containing compounds.

- No mechanistic insights into its chemical behavior (e.g., nucleophilic addition at the methylidene group).

Recommendations for Further Research

To compile a rigorous comparison, consult:

Chemical databases : Reaxys, SciFinder, or PubChem for physicochemical data.

Specialized journals : Journal of Organic Chemistry or Tetrahedron for synthetic methodologies.

Patent literature : To identify industrial applications of methylidene-diamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.